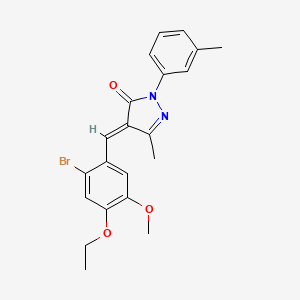
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide, commonly known as MTDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTDP belongs to the class of beta-carbolines, which are naturally occurring alkaloids found in various plants and animals.
Mecanismo De Acción
The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MTDP has been shown to interact with several targets, including monoamine oxidase, DNA, and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in the body. In neuropharmacology, MTDP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. In oncology, MTDP has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death. In immunology, MTDP has been shown to modulate the production of cytokines, which may contribute to its immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDP has several advantages for lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, its synthesis method is complex and requires several steps, which may limit its availability and increase its cost. Additionally, the mechanism of action of MTDP is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on MTDP. In neuropharmacology, further studies are needed to elucidate the mechanism of action of MTDP and its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In oncology, further studies are needed to investigate the efficacy of MTDP as a potential anticancer agent and its potential synergistic effects with other chemotherapeutic drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of MTDP and its potential applications in autoimmune disorders and transplant rejection.
Métodos De Síntesis
MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 1-methyl-β-carboline-3-carboxylic acid, followed by the coupling with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain MTDP in its pure form.
Aplicaciones Científicas De Investigación
MTDP has been studied for its potential therapeutic applications in various fields, including neuropharmacology, oncology, and immunology. In neuropharmacology, MTDP has been shown to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. MTDP has also been found to possess antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. In immunology, MTDP has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules that play a crucial role in the immune system.
Propiedades
IUPAC Name |
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-12-18-15(14-9-5-6-10-16(14)23-18)11-17(22-12)19(27)24-21-26-25-20(28-21)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFTPDZUABFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7153831 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)
![4-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B5915118.png)
![2-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-furoate](/img/structure/B5915130.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)


![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)